4-Amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile
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Overview
Description
4-AMINO-2-(DIETHYLAMINO)-6-PHENYL-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a diethylamino group, and phenyl and dicarbonitrile substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-(DIETHYLAMINO)-6-PHENYL-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a diethylamino compound with a phenyl-substituted pyridine derivative. This intermediate is then subjected to further reactions, including nitrile formation and amino group introduction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-(DIETHYLAMINO)-6-PHENYL-3,5-PYRIDINEDICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The amino and diethylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-AMINO-2-(DIETHYLAMINO)-6-PHENYL-3,5-PYRIDINEDICARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-AMINO-2-(DIETHYLAMINO)-6-PHENYL-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with amino and diethylamino groups, such as 4-AMINO-2-(DIETHYLAMINO)-6-METHYL-3,5-PYRIDINEDICARBONITRILE and 4-AMINO-2-(DIETHYLAMINO)-6-ETHYL-3,5-PYRIDINEDICARBONITRILE .
Uniqueness
What sets 4-AMINO-2-(DIETHYLAMINO)-6-PHENYL-3,5-PYRIDINEDICARBONITRILE apart is its unique combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C17H17N5 |
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Molecular Weight |
291.35 g/mol |
IUPAC Name |
4-amino-2-(diethylamino)-6-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H17N5/c1-3-22(4-2)17-14(11-19)15(20)13(10-18)16(21-17)12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3,(H2,20,21) |
InChI Key |
NPZNVNKOWZGZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N |
Origin of Product |
United States |
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